

A Technical Guide to the Spectral Analysis of Tert-butyl 3-hydroxypropanoate

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Compound of Interest

Compound Name: *Tert-butyl 3-hydroxypropanoate*

Cat. No.: *B1284309*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **tert-butyl 3-hydroxypropanoate** (CAS No: 59854-11-4), a key building block in organic synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format. Furthermore, it outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectral analysis of **tert-butyl 3-hydroxypropanoate**.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.82	Triplet (t)	2H	-CH ₂ -OH
~2.51	Triplet (t)	2H	-CH ₂ -C=O
~2.90 (variable)	Singlet (s, broad)	1H	-OH
1.45	Singlet (s)	9H	-C(CH ₃) ₃

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm. Coupling constants (J) are expected to be in the range of 6-7 Hz for the triplets.

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~172	$\text{C}=\text{O}$ (Ester carbonyl)
~81	$-\text{C}(\text{CH}_3)_3$ (Quaternary carbon)
~59	$-\text{CH}_2\text{-OH}$
~38	$-\text{CH}_2\text{-C}=\text{O}$
~28	$-\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H Stretch (Alcohol)
2980 - 2850	Medium-Strong	C-H Stretch (Aliphatic)
1735 - 1715	Strong	$\text{C}=\text{O}$ Stretch (Ester)
1250 - 1150	Strong	C-O Stretch (Ester, t-butyl group)
1050	Medium-Strong	C-O Stretch (Primary alcohol)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
146	Low	$[M]^+$ (Molecular Ion)
131	Moderate	$[M - CH_3]^+$
103	Moderate	$[M - C(CH_3)_3]^+$ or $[HOCH_2CH_2CO]^+$
89	Moderate	$[M - C_4H_9O]^+$
57	High	$[C(CH_3)_3]^+$ (tert-butyl cation, base peak)
45	Moderate	$[CH_2CH_2OH]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of **tert-butyl 3-hydroxypropanoate**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **tert-butyl 3-hydroxypropanoate** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Data Acquisition:
 - Acquire the 1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

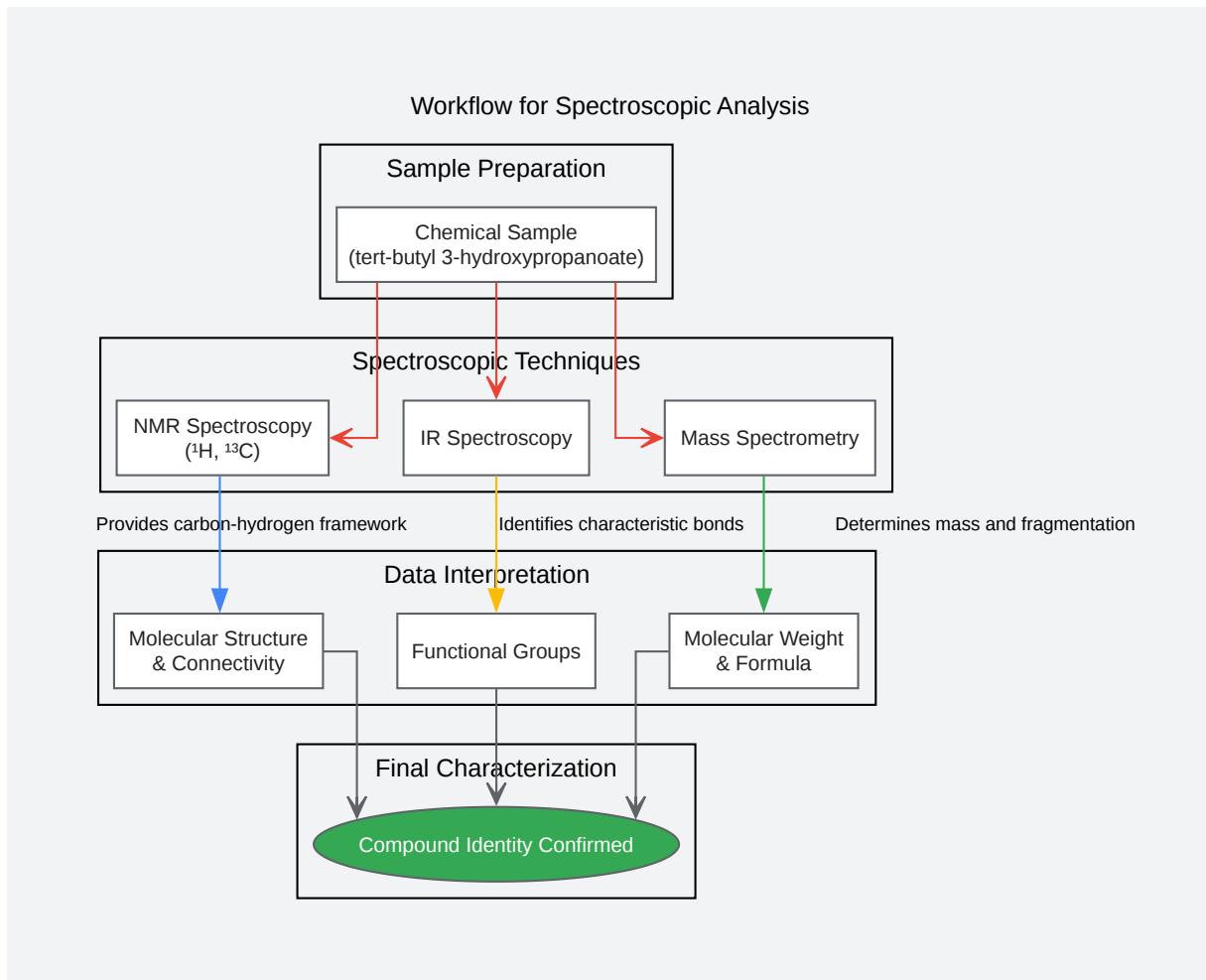
- Sample Preparation: As **tert-butyl 3-hydroxypropanoate** is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Background Spectrum: Record a background spectrum of the clean, empty salt plates.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **tert-butyl 3-hydroxypropanoate** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow and Data Relationship Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample and the relationship between the different analytical techniques.



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Caption: Workflow for the spectroscopic analysis of a chemical sample.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **tert-butyl 3-hydroxypropanoate**. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key hydroxyl and ester functional groups, and the mass spectrum corroborates the molecular

weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl cation. This guide serves as a valuable resource for researchers and professionals requiring detailed spectral information and analytical protocols for this versatile chemical intermediate.

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